1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione

lipophilicity ADME drug-likeness

1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione is a substituted imidazolidine-2,4,5-trione (IZT) bearing an N1‑(2‑(4‑methoxyphenyl)ethyl) side chain. IZTs constitute an emergent pharmacophore class with reported inhibitory activity against pyruvate carboxylase (PC), acetylcholinesterase, butyrylcholinesterase, and soluble epoxide hydrolase.

Molecular Formula C12H12N2O4
Molecular Weight 248.23 g/mol
CAS No. 1094408-14-6
Cat. No. B1452130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione
CAS1094408-14-6
Molecular FormulaC12H12N2O4
Molecular Weight248.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCN2C(=O)C(=O)NC2=O
InChIInChI=1S/C12H12N2O4/c1-18-9-4-2-8(3-5-9)6-7-14-11(16)10(15)13-12(14)17/h2-5H,6-7H2,1H3,(H,13,15,17)
InChIKeyUOEUPJAWIJGIRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione (CAS 1094408-14-6) – Scaffold Overview and Pharmacophore Class


1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione is a substituted imidazolidine-2,4,5-trione (IZT) bearing an N1‑(2‑(4‑methoxyphenyl)ethyl) side chain. IZTs constitute an emergent pharmacophore class with reported inhibitory activity against pyruvate carboxylase (PC), acetylcholinesterase, butyrylcholinesterase, and soluble epoxide hydrolase [1]. The compound is commercially available from multiple vendors at ≥95% purity, positioning it as a research building block for medicinal chemistry and chemical biology applications .

Why N1‑Aryl IZT Analogs Cannot Replace 1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione in Assay or Lead-Optimization Workflows


The N1-(2-(4-methoxyphenyl)ethyl) substitution in this compound is structurally divergent from the simpler N1-(4-methoxyphenyl) analog (CAS 852956-32-2) due to the ethylene spacer between the imidazolidine core and the aromatic ring . This ethylene linker increases molecular flexibility (rotatable bond count 4 vs 2), elevates lipophilicity (calculated LogP 0.316 vs 0.278), and expands molecular size (MW 248.23 vs 220.18 Da), thereby altering properties that directly influence target engagement, membrane permeability, and metabolic stability . Substituting this compound with a direct N‑aryl IZT lacking the ethyl spacer therefore risks divergent biological outcomes in any assay system that has been configured around this specific scaffold.

Quantitative Differentiation of 1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione Relative to Closest IZT Comparators


Elevated Calculated LogP Relative to the Direct N‑Aryl Analog Enhances Predicted Membrane Permeability

The target compound yields a calculated LogP of 0.3161, which is 0.038 log units higher than the LogP of 0.278 reported for the N1-(4-methoxyphenyl) congener (CAS 852956-32-2) when both values are derived from the same in silico prediction methodology . This increment, driven by the ethylene spacer, shifts the compound toward improved passive membrane permeability while remaining within favorable drug-like space (LogP < 5).

lipophilicity ADME drug-likeness

Doubled Rotatable Bond Count Distinguishes Conformational Flexibility from Rigid N‑Aryl Analogs

The target compound possesses 4 rotatable bonds, double the count of 2 found in the direct N1-(4-methoxyphenyl) analog (CAS 852956-32-2), as calculated by the same cheminformatics engine . The additional rotational degrees of freedom originate exclusively from the ethylene linker, enabling a broader conformational ensemble that can sample a wider binding-site topography.

conformational flexibility target engagement scaffold diversity

Molecular Weight Increment of 12.7% Affects Diffusion, Clearance, and Formulation Relative to N‑Aryl Comparator

The target compound (C12H12N2O4, MW 248.23 g/mol) is 12.7% heavier than the N1-(4-methoxyphenyl) analog (C10H8N2O4, MW 220.18 g/mol) and 6.0% heavier than the N1-(4-methoxybenzyl) variant (C11H10N2O4, MW 234.21 g/mol) . This mass increment influences diffusion coefficient, metabolic clearance rate, and solid-state formulation behavior.

molecular weight drug-likeness formulation

Class-Level Selectivity for Pyruvate Carboxylase Positions IZT Scaffold in Metabolic and Oncology Target Space

1,3-Disubstituted imidazolidine-2,4,5-triones have been validated as potent, mixed-type inhibitors of pyruvate carboxylase (PC) that are noncompetitive with respect to ATP and appear selective for PC over related biotin-dependent carboxylases [1]. The reported hit compound, 1-methyl-3-(2-oxo-2-(thiophen-2-yl)ethyl)imidazolidine-2,4,5-trione, achieved low-micromolar IC50 against Staphylococcus aureus PC, with the scaffold demonstrating enzyme selectivity. While the specific IC50 for this compound against human PC has not yet been published, the conserved IZT core pharmacophore supports class-level extrapolation subject to experimental confirmation.

pyruvate carboxylase metabolic disease cancer metabolism

Multi-Vendor Purity Specification of ≥95% Ensures Cross‑Source Reproducibility for SAR Studies

The target compound is uniformly specified at ≥95% purity across multiple independent suppliers: AKSci (Min. Purity Spec: 95%) , Leyan (95%) , and CheMenu (95%+) . This cross-vendor consistency is a practical differentiator from less common IZT analogs where purity specifications may diverge, introducing confounding variability in biological assay outcomes.

purity quality control reproducibility

Defined Application Scenarios for 1-[2-(4-Methoxyphenyl)ethyl]imidazolidine-2,4,5-trione Based on Quantitative Evidence


Metabolic Disease Target Validation and Phenotypic Screening Leveraging Class-Level PC Inhibition

The validated class-level activity of IZTs against pyruvate carboxylase [1] makes this compound a suitable starting point for phenotype-driven screening in type 2 diabetes and cancer metabolism models. Its distinct lipophilicity (LogP 0.316) and flexibility (4 rotatable bonds) offer a differentiated entry into SAR expansion beyond direct N‑aryl IZT analogs.

Structure–Activity Relationship (SAR) Exploration of CNS-Penetrant Imidazolidinetrione Derivatives

The elevated LogP (+0.038 vs N‑aryl analog) and doubled rotatable bond count [1] position this compound as a tactical building block for medicinal chemistry campaigns aimed at tuning passive CNS penetration while maintaining the IZT pharmacophore, particularly for programs targeting cholinergic enzymes [2] where CNS exposure is clinically relevant.

Chemical Biology Probe Development for Cholinergic System Studies

Given the established class-level inhibition of acetylcholinesterase and butyrylcholinesterase by IZT derivatives [2], this compound can serve as a scaffold for probe molecule development targeting the cholinergic system. The structural divergence from direct N‑aryl IZTs ensures that any observed phenotypic effects can be attributed to the specific N1-(2-(4-methoxyphenyl)ethyl) pharmacophore.

Medicinal Chemistry Building Block for Parallel Library Synthesis

The consistent ≥95% purity across multiple vendors , combined with the chemically accessible imidazolidine-2,4,5-trione core, supports large-scale parallel library synthesis. The ethylene linker provides a synthetic handle that is absent in direct N‑aryl analogs, enabling divergent functionalization strategies for hit-to-lead expansion.

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